molecular formula C6H16ClNO2S2 B10774991 MTSET-Chloride

MTSET-Chloride

Cat. No.: B10774991
M. Wt: 233.8 g/mol
InChI Key: HOKRDLUOKQRXTE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

MTSET-Chloride is synthesized through a series of chemical reactions involving the introduction of a methanethiosulfonate group to an ethylammonium backbone. The synthesis typically involves the reaction of trimethylamine with ethylene chlorohydrin to form N,N,N-trimethylethanolamine. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonate group, followed by the addition of a thiol group to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent systems, to ensure high purity and yield. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

MTSET-Chloride primarily undergoes substitution reactions with sulfhydryl groups in cysteine residues. It reacts rapidly and specifically with these groups to form mixed disulfide linkages . This reaction is highly selective and occurs under mild conditions, making it suitable for probing protein structures.

Common Reagents and Conditions

The reaction of this compound with cysteine residues is typically carried out in aqueous solutions at neutral pH. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and reducing agents like dithiothreitol (DTT) to maintain the thiol groups in their reduced state .

Major Products

The major product of the reaction between this compound and cysteine residues is a mixed disulfide linkage. This modification can alter the function and conformation of the target protein, providing valuable insights into its structure and activity .

Mechanism of Action

MTSET-Chloride exerts its effects by reacting with sulfhydryl groups in cysteine residues to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly under mild conditions. The modification of cysteine residues can alter the conformation and function of the target protein, providing valuable information about its structure and activity . The molecular targets of this compound include ion channels, receptors, and enzymes that contain accessible cysteine residues .

Properties

Molecular Formula

C6H16ClNO2S2

Molecular Weight

233.8 g/mol

IUPAC Name

trimethyl(2-methylsulfonylsulfanylethyl)azanium;chloride

InChI

InChI=1S/C6H16NO2S2.ClH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

HOKRDLUOKQRXTE-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCSS(=O)(=O)C.[Cl-]

Origin of Product

United States

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